2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde
Description
2-oxatricyclo[3311,3,7]decane-1-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure
Properties
CAS No. |
2641051-64-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The exact methods used in industrial settings are often closely guarded trade secrets, but they generally involve similar principles to those used in laboratory synthesis, with adjustments for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substituents can be introduced into the tricyclic structure under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: 2-oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid.
Reduction: 2-oxatricyclo[3.3.1.1,3,7]decane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies many of its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid
- 2-oxatricyclo[3.3.1.1,3,7]decane-1-methanol
Uniqueness
2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
